molecular formula C27H22F3NO7S B12009777 4-oxo-3-phenoxy-2-(trifluoromethyl)-4H-chromen-7-yl 4-{[(4-methylphenyl)sulfonyl]amino}butanoate

4-oxo-3-phenoxy-2-(trifluoromethyl)-4H-chromen-7-yl 4-{[(4-methylphenyl)sulfonyl]amino}butanoate

Cat. No.: B12009777
M. Wt: 561.5 g/mol
InChI Key: UPOVNQFOGKTSED-UHFFFAOYSA-N
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Description

4-oxo-3-phenoxy-2-(trifluoromethyl)-4H-chromen-7-yl 4-{[(4-methylphenyl)sulfonyl]amino}butanoate is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-oxo-3-phenoxy-2-(trifluoromethyl)-4H-chromen-7-yl 4-{[(4-methylphenyl)sulfonyl]amino}butanoate involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:

    Formation of the Chromen Core: The chromen core can be synthesized through a cyclization reaction involving phenol derivatives and appropriate aldehydes or ketones under acidic or basic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid in the presence of a catalyst.

    Phenoxy Substitution: The phenoxy group can be introduced through a nucleophilic substitution reaction using phenol and a suitable leaving group.

    Formation of the Butanoate Ester: The butanoate ester can be formed through esterification reactions involving butanoic acid derivatives and appropriate alcohols or phenols.

    Sulfonylation: The sulfonyl group can be introduced using sulfonyl chlorides or sulfonic acids in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

4-oxo-3-phenoxy-2-(trifluoromethyl)-4H-chromen-7-yl 4-{[(4-methylphenyl)sulfonyl]amino}butanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, electrophiles.

Major Products

The major products formed from these reactions depend on the specific functional groups targeted and the conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-oxo-3-phenoxy-2-(trifluoromethyl)-4H-chromen-7-yl 4-{[(4-methylphenyl)sulfonyl]amino}butanoate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, such as anticancer and antiviral activities.

    Industry: Utilized in the development of new materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-oxo-3-phenoxy-2-(trifluoromethyl)-4H-chromen-7-yl 4-{[(4-methylphenyl)sulfonyl]amino}butanoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways.

    Receptor Binding: Binding to specific receptors on cell surfaces, leading to changes in cellular signaling.

    Gene Expression Modulation: Affecting the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

    4-[4-chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol: Known for its analgesic potential.

    2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl 4-{[(4-methylphenyl)sulfonyl]amino}methylcyclohexanecarboxylate:

Uniqueness

4-oxo-3-phenoxy-2-(trifluoromethyl)-4H-chromen-7-yl 4-{[(4-methylphenyl)sulfonyl]amino}butanoate is unique due to its combination of functional groups, which confer specific chemical and biological properties. Its trifluoromethyl group enhances its stability and lipophilicity, while the sulfonyl and chromen moieties contribute to its reactivity and potential biological activities.

Properties

Molecular Formula

C27H22F3NO7S

Molecular Weight

561.5 g/mol

IUPAC Name

[4-oxo-3-phenoxy-2-(trifluoromethyl)chromen-7-yl] 4-[(4-methylphenyl)sulfonylamino]butanoate

InChI

InChI=1S/C27H22F3NO7S/c1-17-9-12-20(13-10-17)39(34,35)31-15-5-8-23(32)36-19-11-14-21-22(16-19)38-26(27(28,29)30)25(24(21)33)37-18-6-3-2-4-7-18/h2-4,6-7,9-14,16,31H,5,8,15H2,1H3

InChI Key

UPOVNQFOGKTSED-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCCCC(=O)OC2=CC3=C(C=C2)C(=O)C(=C(O3)C(F)(F)F)OC4=CC=CC=C4

Origin of Product

United States

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